

A Technical Guide to Research-Grade Dibutylamine Acetate for Scientific Applications

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Dibutylamine Acetate*

Cat. No.: *B8814313*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dibutylamine acetate (DBAA) is a widely utilized ion-pairing agent in analytical chemistry, particularly in high-performance liquid chromatography (HPLC) and liquid chromatography-mass spectrometry (LC-MS).^{[1][2]} Its primary function is to enhance the retention and resolution of acidic and polar analytes, such as oligonucleotides, nucleotides, and carbohydrates, on reversed-phase columns.^{[1][3][4][5]} This is achieved by forming a neutral ion-pair with the analyte, which increases its hydrophobicity and interaction with the stationary phase.^[2] This technical guide provides an in-depth overview of research-grade **dibutylamine acetate**, including a list of commercial suppliers, its chemical and physical properties, detailed experimental protocols for its use, and a summary of its synthesis.

Commercial Suppliers of Research-Grade Dibutylamine Acetate

A variety of chemical suppliers offer research-grade **dibutylamine acetate**, typically as a 0.5 M solution in water. The quality and purity of the reagent are critical for sensitive analytical applications, with specialized grades like LiChropur™ being suitable for LC-MS.^[1]

Supplier	Product Name	CAS Number	Molecular Formula	Molecular Weight (g/mol)	Purity/Grade	Available Concentration
Sigma-Aldrich (MilliporeSigma)	Dibutylammonium acetate solution	19070-91-8	<chem>C10H23NO2</chem>	189.30	LiChropur™, suitable for ion pair chromatography	0.5 M in H ₂ O
Santa Cruz Biotechnology	Dibutylamine acetate concentrate	19070-91-8	<chem>C8H19N•C2H4O2</chem>	189.30	For Research Use Only	Not specified
ChemScene	Dibutylamine acetate	19070-91-8	<chem>C10H23NO2</chem>	189.30	≥97%	ca. 0.5mol/L in Water
TCI Chemicals	Dibutylammonium Acetate (ca. 0.5mol/L in Water) [Ion-Pair Reagent for LC-MS]	19070-91-8	<chem>C10H23NO2</chem>	189.30	For laboratory research purposes	ca. 0.5 mol/L in Water
AK Scientific, Inc.	Dibutylammonium acetate [Ion-Pair Reagent for LC-MS]	19070-91-8	<chem>C8H19N•C2H4O2</chem>	189.30	ca. 0.5mol/L in Water	ca. 0.5 mol/L in Water
LGC Standards	Dibutylammonium Acetate (0.5M)	19070-91-8	<chem>C8H19N•C2H4O2</chem>	189.3	Single Solution	0.5 M

Solution in Water)							
CymitQuim ica	Dibutylam monium Acetate (ca. 0.5mol/L in Water) [Ion-Pair Reagent for LC-MS]	19070-91- 8	C ₈ H ₁₉ N•C ₂ H ₄ O ₂	189.30	Not specified	ca. 0.5 mol/L in Water	

Chemical and Physical Properties

Dibutylamine acetate is the salt formed from the weak base dibutylamine and the weak acid acetic acid.

Property	Value
IUPAC Name	N-butylbutan-1-amine;acetic acid[6]
Synonyms	Di-n-butylammonium acetate, IPC-DBAA[7]
Appearance	Colorless to pale yellow liquid (in solution)[8]
Molecular Formula	C ₁₀ H ₂₃ NO ₂ [6]
Molecular Weight	189.30 g/mol [6]
CAS Number	19070-91-8[7]
Solubility	Soluble in polar solvents like water and alcohols[8]

Experimental Protocols

Ion-Pair Reversed-Phase HPLC for Oligonucleotide Analysis

This protocol is adapted from an Agilent Technologies application note for the analysis of single-stranded DNA (ssDNA) and RNA (ssRNA) oligonucleotides.[\[4\]](#)

Instrumentation:

- Agilent 1260 Infinity II Prime LC System or equivalent[\[4\]](#)
- UV Detector

Chromatographic Conditions:

Parameter	Condition
Column	Agilent AdvanceBio oligonucleotide column (2.1 x 150 mm, 2.7 μ m) [4]
Mobile Phase A	100 mM Dibutylamine acetate (DBAA) in water, pH 7 [4]
Mobile Phase B	100 mM Dibutylamine acetate (DBAA) in acetonitrile, pH 7 [4]
Gradient (for ssDNA)	26% to 46% B in 19 minutes [4]
Gradient (for ssRNA)	26% to 46% B in 19 minutes [4]
Flow Rate	0.4 mL/min
Column Temperature	60 °C
Detection	UV at 260 nm
Injection Volume	5 μ L

Mobile Phase Preparation:

- To prepare 1 L of 100 mM DBAA in water (Mobile Phase A), add a calculated amount of dibutylamine to approximately 900 mL of HPLC-grade water.
- Adjust the pH to 7.0 with glacial acetic acid.

- Bring the final volume to 1 L with HPLC-grade water.
- Prepare Mobile Phase B similarly, using acetonitrile as the solvent.

Sample Preparation:

- Dissolve oligonucleotide standards in HPLC-grade water to the desired concentration.

LC-MS Analysis of Nucleotides

This protocol is a general procedure for the analysis of intracellular nucleotides from microorganisms.[\[1\]](#)

Instrumentation:

- Liquid chromatography system coupled to a tandem mass spectrometer with an electrospray ionization (ESI) source.

Chromatographic Conditions:

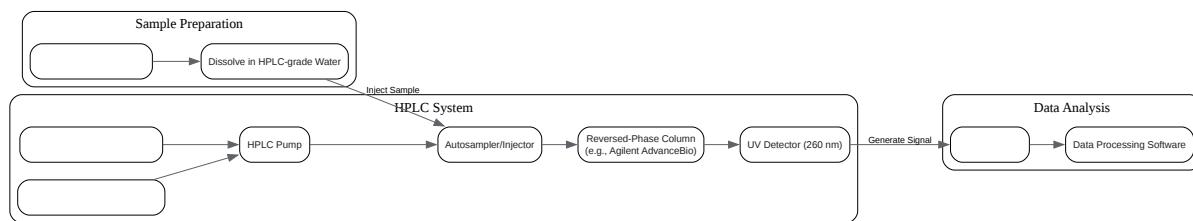
Parameter	Condition
Column	C18 reversed-phase column
Mobile Phase A	Aqueous solution containing a low concentration of Dibutylamine acetate (e.g., 5-15 mM)
Mobile Phase B	Acetonitrile or methanol with a similar concentration of Dibutylamine acetate
Gradient	A gradient from low to high organic phase (Mobile Phase B) is typically used to elute the nucleotides. The specific gradient profile will depend on the specific nucleotides being analyzed.
Flow Rate	Dependent on the column dimensions, typically 0.2-0.5 mL/min.
Column Temperature	Ambient or slightly elevated (e.g., 30-40 °C).
Injection Volume	5-20 µL

Mass Spectrometry Conditions:

Parameter	Condition
Ionization Mode	Negative Electrospray Ionization (ESI-)
Detection Mode	Multiple Reaction Monitoring (MRM) for targeted quantification
Ion Source Parameters	Optimized for the specific instrument and analytes (e.g., capillary voltage, gas flow, temperature).

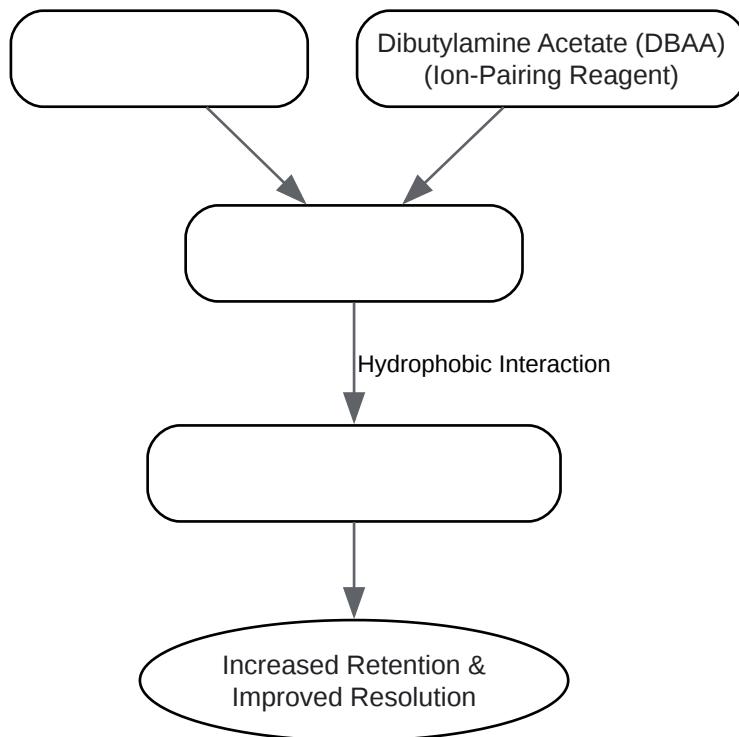
Synthesis of Dibutylamine Acetate

A straightforward laboratory-scale synthesis of **dibutylamine acetate** involves the acid-base reaction between dibutylamine and acetic acid.


Materials:

- Di-n-butylamine
- Acetic acid

Procedure:


- In a suitable reaction flask, combine equimolar amounts of di-n-butylamine and acetic acid.
- The reaction is exothermic, and the temperature of the mixture will rise.
- The mixture can be cooled if necessary.
- The resulting product is **dibutylamine acetate**. For high-purity applications, further purification may be required.

Visualizations

[Click to download full resolution via product page](#)

Caption: Experimental workflow for oligonucleotide analysis using HPLC with **Dibutylamine Acetate**.

[Click to download full resolution via product page](#)

Caption: Mechanism of ion-pair chromatography with **Dibutylamine Acetate**.

Safety Information

Dibutylamine acetate solutions are generally considered to have low hazard. However, it is important to handle them with appropriate personal protective equipment (PPE), including safety glasses and gloves.^{[9][10]} Always consult the Safety Data Sheet (SDS) from the specific supplier for detailed safety and handling information.^{[9][10]}

Conclusion

Dibutylamine acetate is an essential reagent for researchers and scientists working in fields that require the analysis of polar and acidic molecules. Its effectiveness as an ion-pairing agent in HPLC and LC-MS makes it a valuable tool for drug development and other research applications. This guide provides a comprehensive overview of commercially available research-grade **dibutylamine acetate**, its properties, and its application, serving as a valuable resource for laboratory professionals.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. scientificlabs.co.uk [scientificlabs.co.uk]
- 2. researchgate.net [researchgate.net]
- 3. chemrxiv.org [chemrxiv.org]
- 4. agilent.com [agilent.com]
- 5. uab.edu [uab.edu]
- 6. Dibutylamine Acetate | C10H23NO2 | CID 12998343 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. DIBUTYLAMMONIUM ACETATE | 19070-91-8 [chemicalbook.com]
- 8. CAS 19070-91-8: DIBUTYLAMMONIUM ACETATE | CymitQuimica [cymitquimica.com]
- 9. echemi.com [echemi.com]
- 10. spectrumchemical.com [spectrumchemical.com]
- To cite this document: BenchChem. [A Technical Guide to Research-Grade Dibutylamine Acetate for Scientific Applications]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b8814313#commercial-suppliers-of-research-grade-dibutylamine-acetate>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com